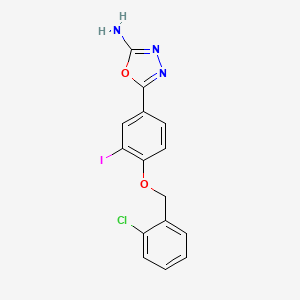

5-(4-((2-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-((2-Cloro-bencil)oxi)-3-yodofenil)-1,3,4-oxadiazol-2-amina es un complejo compuesto orgánico que presenta una combinación única de grupos funcionales, incluyendo un éter de cloro-bencilo, un grupo yodofenil y un anillo de oxadiazol. Este compuesto es de gran interés en los campos de la química medicinal y la síntesis orgánica debido a sus posibles actividades biológicas y su versatilidad en la reactividad química.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 5-(4-((2-Cloro-bencil)oxi)-3-yodofenil)-1,3,4-oxadiazol-2-amina generalmente implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:

Formación del Éter de Cloro-bencilo: La reacción del alcohol 2-cloro-bencílico con un derivado fenólico adecuado en condiciones básicas para formar el éter de cloro-bencilo.

Yodación: Introducción del átomo de yodo al anillo aromático utilizando un agente yodante como el monocloruro de yodo (ICl) o la N-yodo-succinimida (NIS).

Formación del Anillo de Oxadiazol: Ciclización del intermedio con derivados de hidracina para formar el anillo de 1,3,4-oxadiazol.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para aumentar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y la selección de solventes y reactivos respetuosos con el medio ambiente.

Análisis De Reacciones Químicas

Tipos de Reacciones

5-(4-((2-Cloro-bencil)oxi)-3-yodofenil)-1,3,4-oxadiazol-2-amina puede experimentar varios tipos de reacciones químicas, incluyendo:

Reacciones de Sustitución: La presencia de halógenos (cloro y yodo) hace que el compuesto sea susceptible a reacciones de sustitución nucleofílica.

Oxidación y Reducción: Los anillos aromáticos y la unidad de oxadiazol pueden participar en reacciones de oxidación y reducción bajo condiciones apropiadas.

Reacciones de Acoplamiento: El compuesto puede experimentar reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar estructuras más complejas.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Reactivos como el hidróxido de sodio (NaOH) o el carbonato de potasio (K2CO3) en solventes apróticos polares.

Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).

Reducción: Agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir varios derivados sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.

Aplicaciones en Investigación Científica

5-(4-((2-Cloro-bencil)oxi)-3-yodofenil)-1,3,4-oxadiazol-2-amina tiene varias aplicaciones en investigación científica:

Química Medicinal: Posible uso como un farmacóforo en el diseño de nuevos fármacos dirigidos a vías biológicas específicas.

Síntesis Orgánica: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Estudios Biológicos: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, anticancerígenas y antiinflamatorias.

Aplicaciones Industriales: Utilizado en el desarrollo de materiales avanzados y sensores químicos.

Aplicaciones Científicas De Investigación

5-(4-((2-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industrial Applications: Used in the development of advanced materials and chemical sensors.

Mecanismo De Acción

El mecanismo de acción de 5-(4-((2-Cloro-bencil)oxi)-3-yodofenil)-1,3,4-oxadiazol-2-amina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos y vías moleculares exactos pueden variar dependiendo del contexto biológico específico y de la estructura del compuesto.

Comparación Con Compuestos Similares

Compuestos Similares

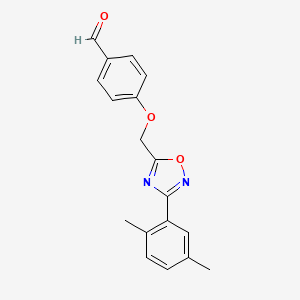

- 2-Cloro-4-((2-cloro-bencil)oxi)-5-etoxi-benzaldehído

- 3-Cloro-4-((2-cloro-bencil)oxi)-5-etoxi-benzaldehído

Unicidad

5-(4-((2-Cloro-bencil)oxi)-3-yodofenil)-1,3,4-oxadiazol-2-amina es único debido a la presencia del grupo yodofenil y el anillo de oxadiazol, los cuales confieren una reactividad química y posibles actividades biológicas distintas en comparación con compuestos similares. La combinación de estos grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.

Propiedades

Fórmula molecular |

C15H11ClIN3O2 |

|---|---|

Peso molecular |

427.62 g/mol |

Nombre IUPAC |

5-[4-[(2-chlorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C15H11ClIN3O2/c16-11-4-2-1-3-10(11)8-21-13-6-5-9(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20) |

Clave InChI |

RQGGYUCJSKHAHV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)I)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)

![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)

![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one](/img/structure/B11779244.png)

![Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11779252.png)

![4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine](/img/structure/B11779258.png)